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Compound of Interest

Compound Name: (S)-2-(4-Fluorophenyl)pyrrolidine
CAS No.: 298690-90-1
Cat. No.: B152488

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral
compound (S)-2-(4-Fluorophenyl)pyrrolidine. Due to the limited availability of public
experimental spectra for this specific enantiomer, this document presents a combination of
referenced data for the racemic mixture and predicted values based on established
spectroscopic principles. This information is intended to serve as a valuable resource for the
identification, characterization, and quality control of this compound in research and
development settings.

Compound Information
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Property Value

Chemical Name (S)-2-(4-Fluorophenyl)pyrrolidine
Molecular Formula CioH12FN

Molecular Weight 165.21 g/mol

CAS Number 72216-06-9 (for the racemic mixture)

(Image of the chemical structure of (S)-2-(4-
Structure o
Fluorophenyl)pyrrolidine would be placed here)

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(4-Fluorophenyl)pyrrolidine. It
Is important to note that while *H NMR and IR data are referenced from public databases for
the racemate, the 13C NMR and Mass Spectrometry data are predicted based on the
compound's structure and typical fragmentation patterns.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data for 2-(4-Fluorophenyl)pyrrolidine
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

Aromatic CH (ortho to
~7.30 dd 2H

F)

Aromatic CH (metato
~7.00 t 2H

F)
~4.15 t 1H CH (pyrrolidine C2)
~3.20 m 1H CHz (pyrrolidine C5)
~2.95 m 1H CHz (pyrrolidine C5)
~2.10 m 1H NH
~2.00 m 2H CHz (pyrrolidine C3)
~1.70 m 2H CHz (pyrrolidine C4)

Note: Data is predicted based on typical values for 2-arylpyrrolidines and the known spectrum

of the racemate recorded in CDCIs on a Varian CFT-20 instrument. Actual values may vary.[1]

[2]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 13C NMR Spectral Data for (S)-2-(4-Fluorophenyl)pyrrolidine
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Chemical Shift (6) ppm

Assignment

~162 (d, J = 245 Hz)

Aromatic C-F

~140 (d, J = 3 Hz)

Aromatic C (ipso)

~128 (d, J = 8 Hz)

Aromatic CH (ortho to F)

~115 (d, J = 21 Hz)

Aromatic CH (meta to F)

~64 CH (pyrrolidine C2)

~47 CHz (pyrrolidine C5)
~35 CHz (pyrrolidine C3)
~26 CHz (pyrrolidine C4)

Note: This data is predicted and has not been experimentally verified. The carbon-fluorine

coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(4-Fluorophenyl)pyrrolidine

Wavenumber (cm~?) Intensity Assignment

~3300 Medium, Broad N-H Stretch

~3050 Medium Aromatic C-H Stretch
~2950, ~2870 Medium Aliphatic C-H Stretch
~1600, ~1510 Strong Aromatic C=C Stretch
~1220 Strong Aromatic C-F Stretch

830 Strong p-Substituted Benzene C-H

Bend

Note: Based on general spectroscopic principles and data for the racemic mixture obtained as

a neat capillary film.[2]
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for (S)-2-(4-Fluorophenyl)pyrrolidine

m/z Ratio Predicted Fragment lon
165 [M]* (Molecular lon)

164 [M-H]*

95 [CeHaF]*

70 [CaHsN]*

Note: This data is predicted based on typical fragmentation patterns of pyrrolidine-containing
compounds.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

(S)-2-(4-Fluorophenyl)pyrrolidine sample

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes and vials
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCls in
a clean, dry vial.
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o Transfer: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
e Instrumentation:

o Spectrometer: 500 MHz NMR spectrometer (or similar).

o Probe: Standard 5 mm broadband probe.
e 'H NMR Acquisition:

o Lock onto the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to achieve optimal resolution.

[¢]

Acquire a one-dimensional *H spectrum using a standard pulse sequence (e.g., zg30).

[e]

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

o

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16
scans).

e 13C NMR Acquisition:

o Acquire a one-dimensional proton-decoupled 13C spectrum using a standard pulse
sequence (e.g., zgpg30).

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or
more, depending on sample concentration).

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the spectra and perform baseline correction.

o Reference the spectra to the TMS signal at 0.00 ppm for *H and the CDCIs signal at 77.16
ppm for 13C.
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o Integrate the peaks in the *H spectrum and determine the chemical shifts and coupling
constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

¢ (S)-2-(4-Fluorophenyl)pyrrolidine sample (as a neat liquid)

o FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of the neat liquid sample directly onto the ATR
crystal.

e Spectrum Acquisition:

o Acquire the IR spectrum over a range of 4000-400 cm™1,

o Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
» Data Processing:

o The background spectrum is automatically subtracted from the sample spectrum.

o Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e (S)-2-(4-Fluorophenyl)pyrrolidine sample
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» Methanol or other suitable volatile solvent
e Mass spectrometer (e.g., GC-MS or LC-MS with an ESI or El source)
Procedure (using GC-MS with Electron lonization):

o Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile
solvent like methanol.

* Injection: Inject a small volume (e.g., 1 pL) of the solution into the gas chromatograph.
e Gas Chromatography:
o Use a suitable capillary column (e.g., DB-5ms).

o Employ a temperature program to ensure separation and elution of the compound (e.g.,
start at 50°C, ramp to 250°C).

e Mass Spectrometry:

o The eluent from the GC is directed into the mass spectrometer.

o lonization Method: Electron lonization (El) at 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: Set a suitable mass-to-charge (m/z) ratio range (e.g., 40-400 amu).
o Data Analysis:

o Identify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
(S)-2-(4-Fluorophenyl)pyrrolidine.
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Caption: Workflow for the spectral analysis of (S)-2-(4-Fluorophenyl)pyrrolidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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